molecular formula C21H24FN7O B5502607 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

カタログ番号: B5502607
分子量: 409.5 g/mol
InChIキー: AKXNIYXCYNMVJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazine ring, and a methoxyphenyl group. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs), making it a compound of interest in pharmacological research .

準備方法

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the following steps:

科学的研究の応用

Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly against Gram-negative bacteria known for causing severe hospital-acquired infections. Studies have indicated that derivatives of triazine compounds can exhibit significant inhibition against bacterial strains due to their ability to interact with bacterial enzymes and disrupt cellular processes. For instance, a study demonstrated that certain derivatives of 1,3,5-triazine-2,4-diamine exhibited promising IC50 values against various bacterial targets, suggesting that modifications in the substituents can enhance their antibacterial efficacy .

Anticancer Properties

Research has shown that triazine derivatives possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The structural characteristics of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine allow it to interact with specific molecular targets within cancer cells. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the piperazine moiety and the fluorophenyl group significantly influences its binding affinity to biological targets. Studies have categorized various derivatives based on their substituents and evaluated their biological activities, providing insights into how specific modifications can enhance or diminish efficacy .

Neuropharmacological Applications

The piperazine derivatives are well-known for their neuropharmacological effects. The compound under discussion has been explored for its potential as a neuroleptic agent due to its ability to modulate neurotransmitter systems in the brain. It may act on serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as schizophrenia and depression. Preliminary studies suggest that the compound could exhibit anxiolytic and antidepressant-like effects in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where piperazine derivatives are reacted with triazine precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure and confirm the compound's purity .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of modified triazines against multi-drug resistant bacterial strains. The results indicated that specific substitutions on the triazine ring enhanced antibacterial activity significantly compared to unmodified compounds .

Case Study 2: Anticancer Mechanisms

In vitro experiments conducted on various cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The study provided evidence of increased reactive oxygen species (ROS) levels and activation of caspases upon treatment with the compound .

類似化合物との比較

Similar compounds to 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine include:

The uniqueness of this compound lies in its specific inhibitory effects on ENT2 over ENT1, making it a valuable compound for targeted therapeutic applications .

生物活性

The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is an intriguing molecule due to its potential biological activities. It belongs to the class of triazine derivatives, which have been investigated for various pharmacological properties, including their roles as enzyme inhibitors and their implications in treating neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C21H24FN7O
  • Molecular Weight : 397.46 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring linked to a triazine core, which enhances its interaction with biological targets.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. MAO enzymes are crucial in the metabolism of neurotransmitters and are implicated in neurodegenerative disorders such as Alzheimer's disease.

  • IC50 Values : The compound exhibited potent inhibitory activity against MAO-B with an IC50 value of 0.013 µM , indicating strong binding affinity and potential therapeutic benefits in neurodegenerative conditions .

Selectivity and Reversibility

The selectivity of the compound for MAO-B over MAO-A has been established through kinetic studies. The reversible nature of its inhibition suggests that it could be a safer option for long-term treatment regimens compared to irreversible inhibitors.

  • Kinetic Parameters :
    • K_i values for MAO-B inhibition were reported as 0.014 µM , demonstrating its competitive inhibition mechanism .

Cytotoxicity Studies

Cytotoxic effects were evaluated using L929 fibroblast cells. The results indicated that the compound had minimal cytotoxicity at lower concentrations:

  • IC50 Values :
    • For L929 cells, the IC50 was significantly higher at 120.6 µM , suggesting a favorable safety profile compared to other candidates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine and triazine moieties can significantly impact biological activity. The introduction of fluorine in the phenyl ring enhances binding affinity towards target enzymes.

Table 1: SAR Insights

Compound VariantModificationMAO-B IC50 (µM)Selectivity Index
OriginalNone0.013High
Variant A-Cl0.039Moderate
Variant B-Br0.045Moderate

This table summarizes key findings from SAR studies where different substitutions on the phenyl ring were tested for their effects on MAO-B inhibition.

Neuroprotective Effects

In a recent case study, compounds structurally similar to this compound were evaluated for their neuroprotective effects in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function .

Clinical Implications

Given its selective inhibition profile and low cytotoxicity, this compound represents a promising candidate for further development in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels without significant toxicity makes it particularly attractive for clinical applications.

特性

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-9-5-3-7-16(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-4-2-6-15(17)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNIYXCYNMVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。